Jaune de Nitrazine

Vue d'ensemble

Description

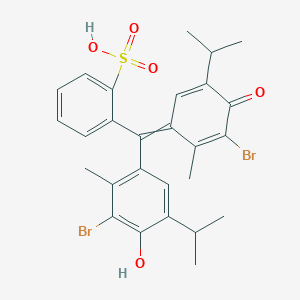

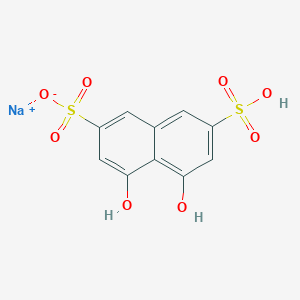

La phénanthrazine, également connue sous le nom de nitrazine, est un colorant indicateur de pH souvent utilisé dans les applications médicales. Elle est plus sensible que le tournesol et indique le pH dans la plage de 4,5 à 7,5. Le composé est généralement utilisé sous forme de sel disodique .

Applications De Recherche Scientifique

La phénanthrazine a un large éventail d'applications en recherche scientifique, notamment :

Chimie : Utilisé comme indicateur de pH dans diverses réactions et procédés chimiques.

Biologie : Employé dans les tests biologiques pour déterminer le pH des fluides biologiques.

Médecine : Utilisé dans le diagnostic médical pour tester le pH des fluides corporels, en particulier en obstétrique pour détecter la rupture prématurée des membranes.

Industrie : Appliqué en génie civil pour évaluer l'état des films de passivation des armatures dans les structures en béton

5. Mécanisme d'action

La phénanthrazine exerce ses effets en changeant de couleur en réponse aux variations de pH. Les cibles moléculaires impliquées comprennent les ions hydrogène (H+) dans la solution, qui interagissent avec les molécules de phénanthrazine, provoquant un changement dans leur structure électronique et résultant en un changement de couleur. Ce mécanisme permet à la phénanthrazine d'indiquer avec précision le pH dans sa plage spécifiée .

Composés similaires :

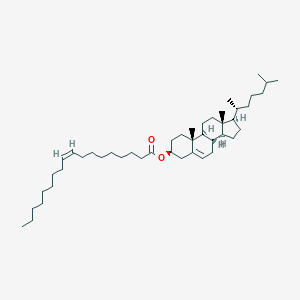

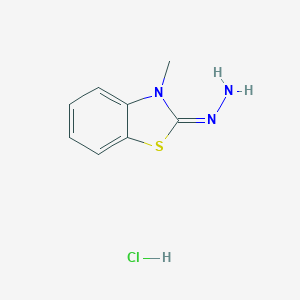

Phénothiazine : Utilisé principalement en psychopharmacologie et présente des propriétés antipsychotiques.

Phénanthrène : Un hydrocarbure aromatique polycyclique utilisé dans la synthèse organique et la science des matériaux.

Jaune nitrazine : Un autre indicateur de pH avec un mécanisme de changement de couleur similaire.

Unicité : La phénanthrazine est unique par sa sensibilité et sa spécificité pour la détection du pH dans la plage de 4,5 à 7,5. Contrairement aux autres indicateurs de pH, elle fournit des changements de couleur clairs et distincts, ce qui la rend très fiable pour les applications médicales et industrielles .

Mécanisme D'action

Target of Action

Nitrazine Yellow, also known as Nitrazine paper or Phenaphthazine , primarily targets the pH levels in a solution . It is used as a pH indicator, with its color changing from yellow to blue in the pH range from 6.0 to 7.0 .

Mode of Action

Nitrazine Yellow interacts with its target, the pH level, by undergoing a color change. This color change is a result of the compound’s interaction with hydrogen ions (H+) in the solution. When the pH of the solution is less than 6.0, the indicator remains yellow. As the ph increases and becomes more alkaline (greater than 60), the indicator changes color to blue .

Biochemical Pathways

Instead, it serves as a diagnostic tool, providing visual feedback on the pH level of a solution .

Pharmacokinetics

The compound’s bioavailability is determined by its solubility in water .

Result of Action

The primary result of Nitrazine Yellow’s action is a visual indication of the pH level of a solution. This color change allows for quick and easy pH determination, which can be crucial in various research and clinical settings .

Action Environment

The action of Nitrazine Yellow can be influenced by environmental factors such as temperature and the presence of other ions in the solution. It is sensitive to moisture and should be stored at room temperature . Its effectiveness as a pH indicator may be affected by the presence of strong acids or bases in the solution .

Safety and Hazards

Orientations Futures

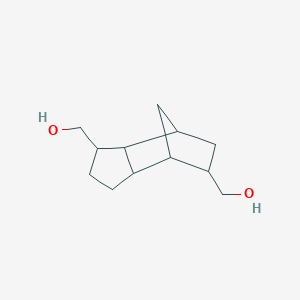

The development of a Nitrazine Yellow-based pH-meter wearable sensor has been proposed . This would involve grafting the functionalized Nitrazine Yellow onto cotton fabric through thermal-induced radical polymerization reactions . This could pave the way for non-disposable and reversible wearable pH sensors in smart textiles .

Analyse Biochimique

Biochemical Properties

Nitrazine Yellow plays a crucial role in biochemical reactions due to its pH indicating properties . It interacts with enzymes, proteins, and other biomolecules in a pH-dependent manner. The nature of these interactions is largely determined by the pH of the environment, which influences the protonation state of Nitrazine Yellow and the biomolecules it interacts with .

Cellular Effects

The effects of Nitrazine Yellow on cells and cellular processes are primarily related to its ability to indicate pH changes . Changes in cellular pH can influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Nitrazine Yellow exerts its effects at the molecular level through its pH indicating properties . It does not directly bind to biomolecules or influence enzyme activity or gene expression. Instead, it changes color in response to pH changes, providing a visual indication of the pH of the environment .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Nitrazine Yellow can change over time due to factors such as pH changes in the environment . Information on the stability and degradation of Nitrazine Yellow is currently limited .

Dosage Effects in Animal Models

The effects of Nitrazine Yellow in animal models are primarily related to its pH indicating properties . The specific effects can vary depending on the dosage and the pH of the environment .

Metabolic Pathways

It does not interact with enzymes or cofactors, nor does it influence metabolic flux or metabolite levels .

Transport and Distribution

Nitrazine Yellow is distributed within cells and tissues based on the pH of the environment . It does not interact with transporters or binding proteins, nor does it have any known effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Nitrazine Yellow is determined by the pH of the environment . It does not contain any targeting signals or undergo any post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

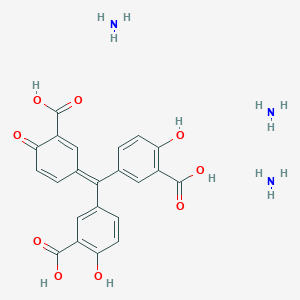

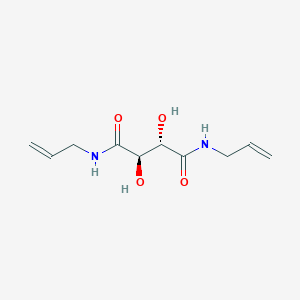

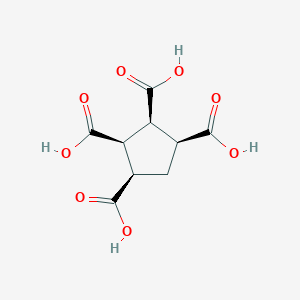

Voies de synthèse et conditions de réaction : La phénanthrazine est synthétisée par une série de réactions chimiques impliquant la condensation de la 2,4-dinitrophénylhydrazine avec l'acide 4-oxonaphtalène-2,7-disulfonique. Les conditions de réaction impliquent généralement des catalyseurs acides ou basiques pour faciliter le processus de condensation.

Méthodes de production industrielle : Dans les milieux industriels, la phénanthrazine est produite en grande quantité à l'aide de réacteurs chimiques automatisés. Le processus implique un contrôle précis de la température, du pH et du temps de réaction afin d'assurer un rendement élevé et la pureté du produit final. La forme de sel disodique est souvent préférée pour sa stabilité et sa facilité d'utilisation dans diverses applications .

Analyse Des Réactions Chimiques

Types de réactions : La phénanthrazine subit plusieurs types de réactions chimiques, notamment :

Oxydation : La phénanthrazine peut être oxydée pour former divers dérivés oxydés.

Réduction : Le composé peut être réduit pour former des dérivés d'hydrazine.

Substitution : La phénanthrazine peut subir des réactions de substitution, en particulier en présence de nucléophiles forts.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.

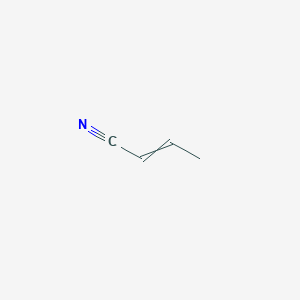

Substitution : Des nucléophiles forts comme l'hydroxyde de sodium et le cyanure de potassium sont généralement utilisés.

Principaux produits formés : Les principaux produits formés par ces réactions comprennent divers dérivés oxydés et réduits, ainsi que des composés de phénanthrazine substitués .

Comparaison Avec Des Composés Similaires

Phenothiazine: Used primarily in psychopharmacology and exhibits antipsychotic properties.

Phenanthrene: A polycyclic aromatic hydrocarbon with applications in organic synthesis and materials science.

Nitrazine Yellow: Another pH indicator with a similar color change mechanism.

Uniqueness: Phenaphthazine is unique in its sensitivity and specificity for pH detection in the range of 4.5 to 7.5. Unlike other pH indicators, it provides clear and distinct color changes, making it highly reliable for medical and industrial applications .

Propriétés

| { "Design of the Synthesis Pathway": "Nitrazine Yellow can be synthesized by the condensation reaction of 2-nitroaniline with 1,2-dihydroxybenzene-3,5-disulfonic acid in the presence of sulfuric acid.", "Starting Materials": [ "2-nitroaniline", "1,2-dihydroxybenzene-3,5-disulfonic acid", "sulfuric acid" ], "Reaction": [ "Mix 2-nitroaniline and 1,2-dihydroxybenzene-3,5-disulfonic acid in a molar ratio of 1:1 in a round-bottom flask.", "Add sulfuric acid dropwise to the mixture with constant stirring.", "Heat the reaction mixture under reflux for 6-8 hours.", "Cool the mixture to room temperature and add water to it.", "Filter the precipitate and wash it with water.", "Dry the product in an oven at 60-70°C for 2-3 hours.", "Recrystallize the product from ethanol to obtain pure Nitrazine Yellow." ] } | |

Numéro CAS |

5423-07-4 |

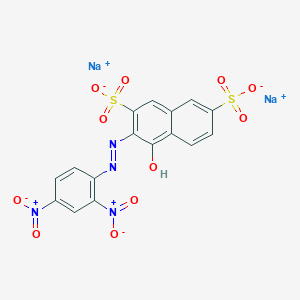

Formule moléculaire |

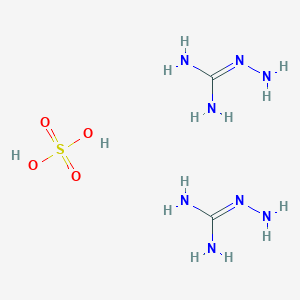

C16H10N4NaO11S2 |

Poids moléculaire |

521.4 g/mol |

Nom IUPAC |

disodium;3-[(2,4-dinitrophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C16H10N4O11S2.Na/c21-16-11-3-2-10(32(26,27)28)5-8(11)6-14(33(29,30)31)15(16)18-17-12-4-1-9(19(22)23)7-13(12)20(24)25;/h1-7,21H,(H,26,27,28)(H,29,30,31); |

Clé InChI |

XJSYVHZVKKKVIQ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=NC2=C(C=C3C=C(C=CC3=C2O)S(=O)(=O)O)S(=O)(=O)O.[Na] |

| 5423-07-4 | |

Pictogrammes |

Irritant |

Numéros CAS associés |

1716-22-9 (Parent) |

Synonymes |

2-((2,4-dinitrophenyl)azo)-1-naphthol 3,6-disulfonic acid 2-((2,4-dinitrophenyl)azo)-1-naphthol 3,6-disulfonic acid, disodium salt 3,6-naphthalenedisulfonic acid, 2-((2,4-dinitrophenyl)azo)-1-hydroxy DNPNS nitrazine paper nitrazine yellow nitrazine yellow, disodium salt phenaphthazine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.